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Compound of Interest

Compound Name: T-705RTP (sodium)

Cat. No.: B12422867

Get Quote

Welcome to the Technical Support Center for T-705RTP (Favipiravir ribofuranosyl-5'-

triphosphate) sodium salt. T-705RTP is the active, phosphoribosylated metabolite of the broad-

spectrum antiviral Favipiravir. In biochemical assays—specifically RNA-dependent RNA

polymerase (RdRp) inhibition assays—the absolute purity of this reagent is paramount.

Impurities such as unphosphorylated Favipiravir, monophosphates (RMP), or diphosphates

(RDP) can drastically skew IC50​calculations because these precursors compete for binding

without inducing the necessary chain termination[1].

This guide provides authoritative troubleshooting protocols and self-validating analytical

workflows to ensure the structural integrity and purity of your T-705RTP reagent.
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Intracellular conversion of Favipiravir to T-705RTP and subsequent RdRp inhibition pathway.
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Section 1: Chromatographic Resolution & MS
Quantification
Q1: Why does standard RP-HPLC fail to retain my T-
705RTP reagent, resulting in co-elution with the solvent
front?
Causality: T-705RTP is extremely hydrophilic. The addition of the polar ribose ring and the

polyanionic triphosphate tail to the pyrazinecarboxamide base makes it impossible to retain on

a standard C18 stationary phase, which relies solely on hydrophobic interactions. Solution: You

must shift the retention mechanism from hydrophobic to electrostatic. Utilizing Weak Anion

Exchange (WAX) chromatography or Strong Anion Exchange (SAX) is required[2]. For LC-

MS/MS compatibility, WAX is strictly preferred because it permits the use of volatile buffers

(e.g., ammonium acetate), preventing ion suppression in the mass spectrometer[3].

Self-Validating Methodology: WAX-LC-MS/MS for Nucleotide
Separation

Column Selection: Equip the LC system with a WAX column (e.g., 50 x 2.1 mm, 5 µm

particle size).

Mobile Phase Preparation:

Buffer A: 10 mM Ammonium Acetate in LC-MS grade Water (pH 6.0).

Buffer B: 1 mM Ammonium Acetate in 80% Acetonitrile (pH adjusted to 10.5 with

Ammonium Hydroxide).

System Suitability (Validation Step): Inject a resolution mixture containing Favipiravir, T-

705RMP, T-705RDP, and T-705RTP.

Validation Criteria: Baseline resolution ( Rs​>1.5 ) must be achieved between RDP and

RTP. If they co-elute, the system fails validation, as downstream mass spectrometry will

not be able to differentiate them accurately.
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Sample Injection: Reconstitute the T-705RTP sodium salt in Buffer A to a concentration of 1

µg/mL. Inject 5 µL.

Gradient Elution: Run a gradient from 100% B to 0% B over 10 minutes to elute the highly

charged triphosphate last.

Q2: How do I distinguish between T-705RTP and its
degradation products (RDP, RMP) during mass
spectrometry without in-source fragmentation artifacts?
Causality: Electrospray ionization (ESI) can be harsh enough to cleave the delicate

phosphoanhydride bonds of the triphosphate before the molecule reaches the mass analyzer.

Consequently, T-705RTP will produce a fragment that has the exact same mass as T-705RDP,

creating a "ghost" impurity peak. Solution: Rely on the chromatographic separation established

in Q1, and use specific Multiple Reaction Monitoring (MRM) transitions in negative ion mode to

quantify the distinct peaks as they elute at different retention times.

Table 1: Quantitative MRM Parameters for T-705 Metabolites

Analyte
Precursor Ion
[M-H]- (m/z)

Product Ion
(m/z)

Expected RT
(min)

Collision
Energy (eV)

Favipiravir 156.0 113.0 1.2 15

T-705RMP 368.0 78.9 ( PO3−​) 3.5 25

T-705RDP 448.0 158.9 ( P2​O6−​) 5.8 30

T-705RTP 528.0 158.9 ( P2​O6−​) 8.4 35

(Note: Exact Retention Times (RT) will vary based on specific column dimensions and dead

volume).

Section 2: Structural Integrity & Stoichiometry
Q3: LC-MS confirms the mass of the organic anion, but
how do I confirm the integrity of the triphosphate chain
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and verify the sodium salt form?
Causality: Mass spectrometry is blind to the exact salt stoichiometry (e.g., mono-, di-, or tri-

sodium salt) and cannot easily quantify inorganic phosphate ( Pi​) or pyrophosphate ( PPi​)

impurities that may have co-precipitated during the chemical synthesis of the reagent. Solution:

Perform Multinuclear Magnetic Resonance Spectroscopy ( 31 P-NMR and 19 F-NMR). 31 P-

NMR directly visualizes the connectivity of the phosphorus atoms, ensuring the triphosphate

chain is intact and not a mixture of diphosphate and free phosphate.

Self-Validating Methodology: Multinuclear NMR Analysis
Sample Preparation: Dissolve 5 mg of T-705RTP sodium salt in 600 µL of D2​O containing 10

mM EDTA.

Causality for EDTA: EDTA chelates trace divalent cations (like Mg2+ or Ca2+ ) which

would otherwise cause severe line broadening and distortion of the delicate phosphate

NMR signals.

19 F-NMR Acquisition: Acquire spectra at 376 MHz. Favipiravir contains a single fluorine

atom on the pyrazine ring.

Validation Criteria: A single, sharp singlet indicates pyrazine base purity. Additional peaks

indicate degradation of the core ring.

31 P-NMR Acquisition: Acquire spectra at 162 MHz with proton decoupling.

Spectral Interpretation:

γ -phosphate: Doublet at ~ -5 to -7 ppm.

α -phosphate: Doublet at ~ -10 to -11 ppm.

β -phosphate: Triplet at ~ -21 to -23 ppm.

Validation Criteria: The integration ratio must be exactly 1:1:1. Any singlet appearing near

0 ppm represents a free inorganic phosphate impurity and grounds for reagent rejection.
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Orthogonal analytical workflow for verifying the purity of T-705RTP sodium salt.

Section 3: Reagent Handling & Stability
Q4: What are the critical handling parameters to prevent
spontaneous dephosphorylation of the sodium salt
during my assays?
Causality: The phosphoanhydride bonds in T-705RTP are thermodynamically unstable. They

are highly prone to spontaneous hydrolysis, especially in acidic environments or when

subjected to the physical stress of repeated freeze-thaw cycles. Solution:

Reconstitution: Always reconstitute the lyophilized sodium salt in a nuclease-free, slightly

alkaline buffer (e.g., 10 mM Tris-HCl, pH 7.5 - 8.0). Avoid using unbuffered water, which

rapidly absorbs atmospheric CO2​, becoming acidic and accelerating hydrolysis.

Storage: Aliquot the reconstituted solution immediately into single-use vials to completely

eliminate freeze-thaw degradation. Store strictly at -80°C.
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In-Assay Validation: When running extended RdRp inhibition assays, include a "time-zero"

and "time-end" LC-MS check of the assay buffer to ensure the T-705RTP did not degrade

into T-705RDP during the incubation period.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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